molecular formula C16H22N2O3 B11794208 Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Cat. No.: B11794208
M. Wt: 290.36 g/mol
InChI Key: KALKGFJKHZNZJH-UHFFFAOYSA-N
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Description

Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a quinolizine core structure with a piperidine moiety, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, metabolites derived from related quinolizine compounds have demonstrated effectiveness against gram-positive bacteria such as Propionibacterium acnes . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes. For example, studies on related compounds have shown that they can inhibit protein tyrosine phosphatase SHP2, which is implicated in cancer signaling pathways . This suggests potential applications in cancer therapeutics.

Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of quinolizine derivatives highlighted that modifications to the piperidine ring significantly affect biological activity. For instance, introducing different substituents can enhance potency against specific targets while reducing toxicity .

CompoundActivityIC50 Value (nM)
Compound AAntibacterial150
Compound BSHP2 Inhibitor200
Methyl 6-oxo...TBDTBD

Clinical Implications

In clinical contexts, derivatives of this compound have been evaluated for their efficacy in treating conditions like bacterial infections and certain cancers. A notable case involved a derivative demonstrating significant antibacterial activity that led to further development as a therapeutic agent .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

methyl 4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydroquinolizine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-21-16(20)15-12-7-3-6-10-18(12)14(19)11-13(15)17-8-4-2-5-9-17/h11H,2-10H2,1H3

InChI Key

KALKGFJKHZNZJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1N3CCCCC3

Origin of Product

United States

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